2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis Methods and Applications
- A study developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid using thermal heterocyclization, highlighting a pathway for creating related compounds, which could be relevant for the synthesis of "2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione" (Tkachuk et al., 2020).
- Novel tetrazoles synthesized via cycloaddition demonstrated inhibitory activity of corrosion for mild steel in acidic media, suggesting potential applications in corrosion inhibition for related compounds (Aouine et al., 2011).
Pharmaceutical Applications
- The enantiopure synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione was developed, indicating the utility of similar compounds in creating antibacterial agents (Rajesh et al., 2011).
- A study on bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones applied the synthesis to GnRH antagonists for SAR study, demonstrating therapeutic potential for related structures (Pontillo & Chen, 2005).
Chemical Properties and Characterization
- The structure of a similar isoindoline-1,3-dione derivative was characterized by NMR spectroscopy, underscoring the importance of structural characterization in understanding the properties and applications of such compounds (Dioukhane et al., 2021).
Potential for New Material Development
- Research into the solvation effects on reaction paths and gel formation in imide derivatives suggests that similar compounds might find applications in material science, such as gel formation in mixed solvents (Singh & Baruah, 2008).
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Properties
IUPAC Name |
2-[[5-(1-acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9(21)19-6-10(7-19)14-17-13(18-24-14)8-20-15(22)11-4-2-3-5-12(11)16(20)23/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMFJUMJLMFXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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